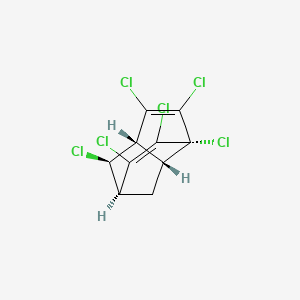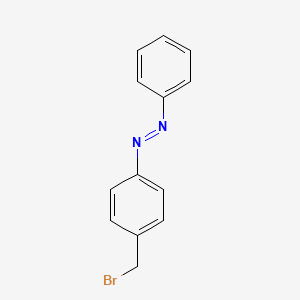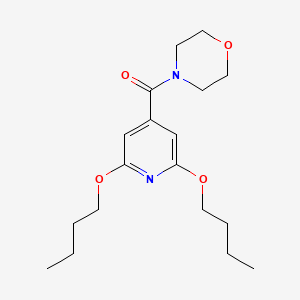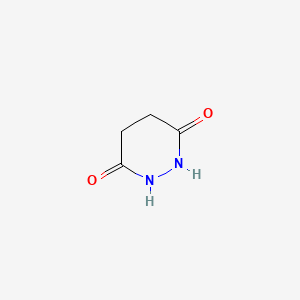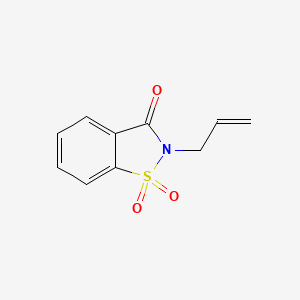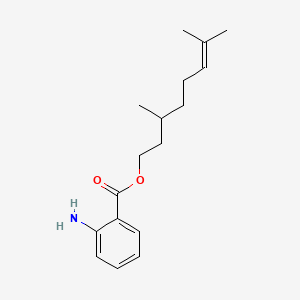
Citronellyl anthranilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citronellyl anthranilate, also known as 2-aminobenzoate or anthranilate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Citronellyl anthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, citronellyl anthranilate is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. Citronellyl anthranilate has a sweet, fruity, and neroli taste.
科学的研究の応用
Solubility in Supercritical Carbon Dioxide :
- Citronellal and methyl anthranilate exhibit different solubility in supercritical carbon dioxide (SC-CO2), as studied using a static equilibrium system. The solubility of citronellal, a linear-chained molecule, in SC-CO2 is significantly higher compared to its aromatic derivative methyl anthranilate. This finding is linked to the acentric factor, indicating citronellal's larger molecular asymmetry and higher vapor pressure, making it more soluble in SC-CO2 (Tsai & Rizvi, 2016).
Biological Synthesis in Yeast :
- Yeast (Saccharomyces cerevisiae) has been used as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates), including citronellyl anthranilate. These compounds, naturally produced in plants like oats and carnations, exhibit potential therapeutic benefits like antioxidant, anti-inflammatory, and antiproliferative effects. The engineered yeast strain co-expressed specific enzymes from Arabidopsis thaliana and Dianthus caryophyllus, enabling the production of a wide range of cinnamoyl anthranilates (Eudes et al., 2011).
Antioxidant and Antibacterial Activities :
- Essential oils from Pelargonium asperum and Ormenis mixta, containing components like citronellyl ester, demonstrate significant antioxidant and antibacterial activities. These essential oils show potential for use in environmental applications due to their natural antimicrobial properties (Ouedrhiri et al., 2018).
Use in Avian Repellents :
- Citronellyl compounds, including citronellyl anthranilate, have been tested for their repellent properties against European starlings (Sturnus vulgaris). These compounds, commonly used in the flavor and fragrance industry, show promise as nonlethal, environmentally safe avian repellents (Hile, 2004).
Improving Anthranilate Synthesis from Glucose in E. coli :
- Metabolic engineering in Escherichia coli has been explored to improve anthranilate synthesis from glucose. This approach offers a more sustainable method for anthranilate production, a key intermediate for various industrial products. Engineered E. coli strains demonstrated significant anthranilate accumulation and production, highlighting the potential of biological synthesis over traditional chemical methods (Balderas-Hernández et al., 2009).
Enzymatic Synthesis of Short Chain Citronellyl Esters :
- A microbial lipase from Rhizopus sp. was used to synthesize short-chain citronellyl esters, which are important flavor and fragrance compounds. The study explored direct esterification and transesterification reactions to produce citronellyl acetate and butyrate, demonstrating the efficiency of enzymatic synthesis for these compounds (Macêdo et al., 2003).
Ionic Liquids in Citronellyl Ester Synthesis :
- The use of immobilized Candida antarctica lipase B and ionic liquids in solvent-free media significantly enhanced the synthesis of various citronellyl esters, including citronellyl butyrate. This method yielded high conversion rates, indicating a promising approach for the efficient production of citronellyl esters in green chemistry (Lozano et al., 2007).
特性
CAS番号 |
68555-57-7 |
|---|---|
製品名 |
Citronellyl anthranilate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
3,7-dimethyloct-6-enyl 2-aminobenzoate |
InChI |
InChI=1S/C17H25NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-10,14H,6,8,11-12,18H2,1-3H3 |
InChIキー |
LSJVFMHIFWWGDY-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N |
正規SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N |
密度 |
1.001-1.007 |
その他のCAS番号 |
68555-57-7 |
物理的記述 |
Solid Colourless liquid; Rose, fruity aroma |
溶解性 |
Insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




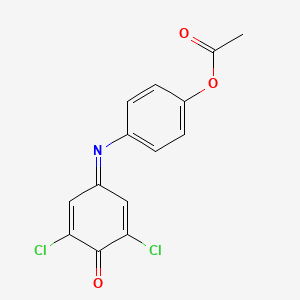
![[(4-Chlorophenyl)amino]acetonitrile](/img/structure/B1615067.png)



